molecular formula C14H11N5O4 B2423598 5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421484-92-5

5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2423598
CAS No.: 1421484-92-5
M. Wt: 313.273
InChI Key: ASCKTWDRZJRPRS-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This small molecule is a key research tool for investigating the role of FGFR signaling in oncogenesis and tumor progression. The FGFR pathway is a critical driver of cellular proliferation, survival, and migration, and its dysregulation is implicated in a variety of human cancers, making it a prominent therapeutic target. By selectively inhibiting FGFR kinase activity, this compound effectively blocks downstream signal transduction, leading to the suppression of cancer cell growth and the induction of apoptosis in FGFR-dependent models. Its primary research value lies in preclinical studies for investigating the efficacy of FGFR inhibition in cancers characterized by FGFR amplifications, mutations, or fusions, such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. Researchers utilize this inhibitor to elucidate the complex biology of the FGFR axis, explore mechanisms of resistance to targeted therapies, and evaluate potential combination treatment strategies in vitro and in vivo. A study on a series of novel N-(2-(2H-1,2,3-triazol-2-yl)aryl)isoxazole-3-carboxamide and N-(2-(1H-1,2,3-triazol-1-yl)aryl)isoxazole-3-carboxamide derivatives, which share a core structural similarity, confirmed their potent inhibition of FGFR1 and demonstrated significant anti-proliferative activity against cancer cell lines, highlighting the relevance of this chemotype in FGFR-targeted drug discovery.

Properties

IUPAC Name

5-methyl-N-[4-(pyridin-3-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c1-8-5-10(19-23-8)12(20)18-14-17-11(7-22-14)13(21)16-9-3-2-4-15-6-9/h2-7H,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCKTWDRZJRPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves multiple steps, typically starting with the preparation of the oxazole and isoxazole rings. These rings are then functionalized with the appropriate substituents to form the final compound. The reaction conditions often involve the use of solvents like ethanol and reagents such as chloramphenicol, gentamycin, and ampicillin .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

The compound exhibits a diverse range of biological activities, making it a subject of interest in drug discovery. Some notable activities include:

  • Anticancer Properties : Isoxazole derivatives, including the compound , have been reported to possess significant anticancer effects. Studies have demonstrated their effectiveness against various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells. For instance, derivatives of isoxazole have shown selective cytotoxicity, indicating their potential as chemotherapeutic agents .
  • Antimicrobial and Antiviral Activities : Compounds with isoxazole structures are known for their antimicrobial and antiviral properties. They have been evaluated for activity against a range of pathogens, showcasing efficacy that warrants further investigation for therapeutic applications .
  • Anti-inflammatory Effects : Research indicates that certain isoxazole derivatives can reduce inflammation, which is crucial for treating chronic inflammatory diseases. Their mechanism often involves the modulation of immune responses and inhibition of inflammatory mediators .

Synthetic Pathways

The synthesis of 5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from simpler isoxazole precursors. Key steps may include:

  • Formation of Isoxazole Ring : The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring structure.
  • Carbamoylation : The introduction of the pyridinylcarbamoyl group can be achieved through nucleophilic substitution or coupling reactions.
  • Final Modifications : Additional modifications to introduce the methyl and carboxamide groups complete the synthesis.

A detailed synthetic route can be outlined in a laboratory setting to optimize yields and purity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindings
Anticancer Activity A study evaluated various isoxazole derivatives against HCT-116 and PC3 cell lines, revealing that compounds similar to this compound exhibited significant cytotoxicity with lower toxicity towards normal cells .
Antimicrobial Efficacy Another investigation assessed the antimicrobial properties of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, supporting further exploration for clinical applications .
Inflammation Modulation Research into anti-inflammatory effects showed that certain derivatives could significantly reduce markers of inflammation in vitro, suggesting potential roles in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other oxazole and isoxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. These compounds share structural similarities but differ in their specific biological activities and therapeutic applications

Biological Activity

5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the class of isoxazole derivatives, characterized by the presence of both oxazole and isoxazole rings. The synthesis typically involves multi-step reactions that introduce various functional groups, including the pyridinyl and carbamoyl moieties.

Synthesis Overview:

  • Starting Materials: Common precursors include oxazole and isoxazole derivatives.
  • Reaction Conditions: Reagents such as chloramphenicol or gentamycin may be used under controlled conditions involving solvents like ethanol.
  • Key Reactions:
    • Oxidation: Utilizing hydrogen peroxide.
    • Reduction: Employing sodium borohydride.
    • Substitution: Halogenation reactions with bromine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A recent study highlighted its ability to inhibit cell proliferation in several cancer cell lines, including hepatocellular carcinoma (HCC).

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Selectivity Index
Huh74.7High
HepG23.8High
SNU4758.5Moderate
MCF12A (Normal)>40Low

The selectivity index indicates that the compound is more effective against cancerous cells compared to normal cells, which is a desirable trait in anticancer drug development.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Molecular dynamics simulations suggest that it may enhance the dimerization of hypoxia-inducible factor 2 (HIF-2), a crucial pathway in cancer metabolism and survival under hypoxic conditions.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic candidate .
  • Anticancer Research : In a comparative study involving multiple isoxazole derivatives, this compound was found to be one of the most effective compounds against liver cancer cell lines, demonstrating an IC50 value significantly lower than traditional chemotherapeutics .

Q & A

Advanced Question

  • Salt Formation : Convert the free base to a hydrochloride salt via reaction with HCl in ethanol .
  • Prodrug Design : Introduce acetyl or glycosyl groups to the pyridine ring to enhance water solubility (e.g., as seen in glucopyranosyl derivatives) .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life, as demonstrated for similar isoxazole derivatives .

How can researchers validate the compound’s mechanism of action in cellular assays?

Q. Methodological Guidance

  • Target Engagement Assays : Use fluorescence polarization (FP) to measure binding to recombinant proteins (e.g., NLRP3 inflammasome components) .
  • Knockdown/Overexpression Models : CRISPR-Cas9-mediated gene editing in cell lines to confirm pathway specificity.
  • Dose-Response Curves : Generate EC50_{50} values in cytokine inhibition assays (e.g., IL-1β ELISA) .

What are the key stability considerations for long-term storage of this compound?

Basic Question

  • Storage Conditions : Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the carboxamide bond .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

How does this compound compare to structurally related analogs in terms of toxicity profiles?

Advanced Question

  • In Vitro Toxicity : Compare IC50_{50} values in hepatocyte viability assays (e.g., HepG2 cells) to identify safer analogs. Leflunomide derivatives, for example, show hepatotoxicity at >10 μM .
  • Metabolite Analysis : Use LC-MS to identify reactive metabolites (e.g., hydroxylated pyridine intermediates) that may contribute to toxicity .

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